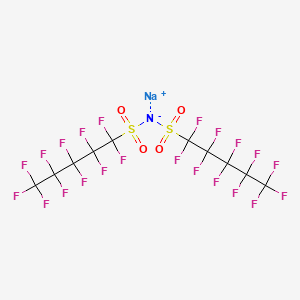
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a complex organic compound featuring a cyclopentene ring substituted with ethyl, methyl, and pyrrolidinylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols, alkanes
Substitution: Formation of various substituted cyclopentene derivatives
科学的研究の応用
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopentene derivatives: Compounds with similar cyclopentene structures, such as cyclopent-2-enone and its substituted analogs.
Uniqueness
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is unique due to the combination of its substituents and the specific arrangement of functional groups
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3 |
InChIキー |
BVHIEPPUQBEHDR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CC(C1=O)CN2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


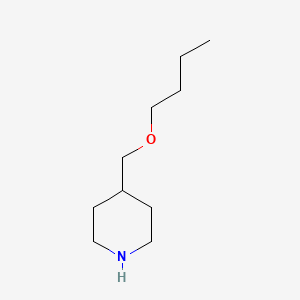
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
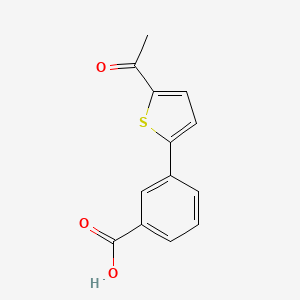

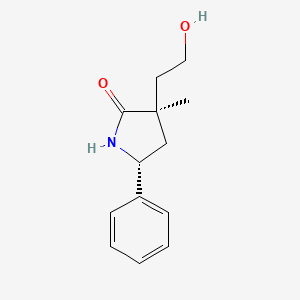
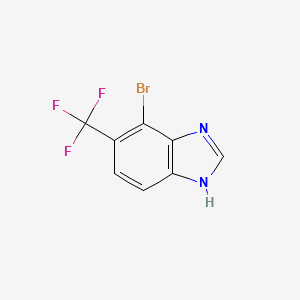
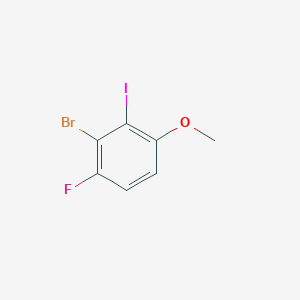
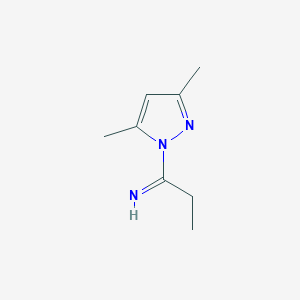
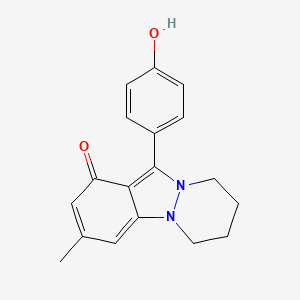
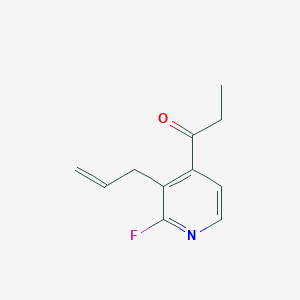
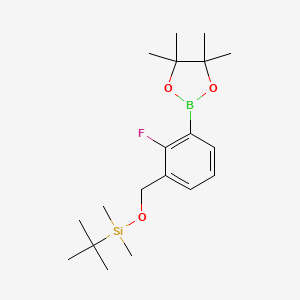

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
